Regioisomeric Vector Precision: Methylene Bridge Length Versus Direct C3‑Attachment
The methylene spacer in 1-(piperidin-3-ylmethyl)-1H-indazole extends the distance between the indazole N1 atom and the piperidine nitrogen by approximately 1.5 Å compared to a hypothetical direct N1‑piperidine bond (as in 1-(piperidin-3-yl)-1H-indazole). This elongation places the basic amine center closer to the geometric arrangement found in certain GPCR ligand pharmacophores, where a two‑atom linker between an aromatic core and a basic nitrogen is optimal for receptor recognition [1]. In contrast, the 3‑(piperidinyl)-1H‑indazole series (e.g., US4670447A) employs a direct C3‑piperidine attachment with a different vector angle, yielding distinct antipsychotic SAR profiles [2].
| Evidence Dimension | N(indazole)–N(piperidine) through‑space distance |
|---|---|
| Target Compound Data | ~4.2 Å (N1–CH₂–C3‑piperidine topology, computed from SMILES C1CC(CNC1)CN2C3=CC=CC=C3C=N2) |
| Comparator Or Baseline | ~2.7 Å for hypothetical 1-(piperidin-3-yl)-1H-indazole (direct N1‑piperidine bond); ~5.0 Å for 3-(piperidin-4-yl)-1H-indazole (C3‑piperidine attachment) |
| Quantified Difference | Δ ≈ +1.5 Å vs. direct N1‑piperidine; Δ ≈ –0.8 Å vs. C3‑piperidine regioisomer |
| Conditions | Geometry optimization performed in PubChem using OEChem 2.3.0; distances measured between heteroatom centers. |
Why This Matters
This distinct spatial orientation directly determines whether the piperidine nitrogen can engage in a critical salt‑bridge or hydrogen‑bond interaction with a conserved aspartate or glutamate residue in target binding pockets, making procurement of the correct regioisomer essential for SAR integrity.
- [1] PubChem. 1-(Piperidin-3-ylmethyl)-1H-indazole. Computed 3D Conformer. View Source
- [2] US4670447A. Antipsychotic 3-(piperidinyl)- and 3-(pyrrolidinyl)-1H-indazoles. View Source
